Silver metaborate

Description

Properties

CAS No. |

13465-88-8 |

|---|---|

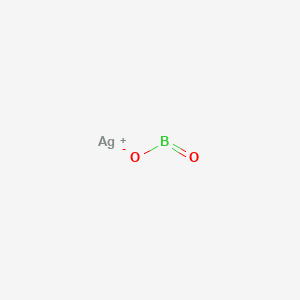

Molecular Formula |

AgBO2 |

Molecular Weight |

150.68 g/mol |

IUPAC Name |

silver;oxido(oxo)borane |

InChI |

InChI=1S/Ag.BO2/c;2-1-3/q+1;-1 |

InChI Key |

LGXHAKXISCHJPE-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)[O-].[Ag+] |

Origin of Product |

United States |

Synthetic Methodologies for Silver Borate Compounds

Solution-Based Synthesis Approaches

Solution-based methods involve the reaction of precursors in a liquid medium, offering excellent control over stoichiometry and reaction conditions at relatively low temperatures.

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique has been successfully employed to synthesize novel silver borate (B1201080) compounds by reacting precursors in sealed containers, often silver ampoules. core.ac.uk The method is particularly advantageous for growing high-quality single crystals that can be difficult to obtain from high-viscosity melts. core.ac.uk

Researchers have successfully obtained various centric silver borates through mild hydrothermal methods. rsc.org For instance, single crystals of a non-centrosymmetric silver borate nitrate (B79036), Ag₃B₄O₆(OH)₂(NO₃), were isolated via soft hydrothermal synthesis in an evacuated quartz ampoule. researchgate.net The process involved reacting a stoichiometric mixture of pre-calcined silver(I) oxide (Ag₂O), silver nitrate (AgNO₃), and boric acid (H₃BO₃). researchgate.net Similarly, other complex silver borates with diverse frameworks have been achieved using these mild conditions. rsc.org Hydrothermal techniques can also be adapted for the synthesis of other metal borates, such as uranyl borosilicates, where reactants are sealed in a silver tube and heated in a high-pressure vessel. mdpi.com

Table 1: Examples of Hydrothermally Synthesized Silver Borate Compounds This table is interactive. You can sort and filter the data.

| Compound Formula | Precursors | Synthesis Conditions | Reference |

|---|---|---|---|

| Ag₃B₄O₆(OH)₂(NO₃) | Ag₂O, AgNO₃, H₃BO₃ | Soft hydrothermal synthesis in evacuated quartz ampoule | researchgate.net |

| Ag₇B₉O₁₆(OH)₂ | Not specified | Mild hydrothermal method | rsc.org |

| Ag₈B₈O₁₅Cl₂ | Not specified | Mild hydrothermal method | rsc.org |

| Ag₈B₈O₁₅(OH)Br | Not specified | Mild hydrothermal method | rsc.org |

Precipitation from a solution is a direct and effective method for synthesizing silver borate compounds. A common approach involves the reaction of aqueous solutions of a soluble silver salt, such as silver nitrate (AgNO₃), with a borate source, like borax (B76245) (sodium tetraborate). nepjol.infoizu.edu.tr

In a typical synthesis of silver metaborate (B1245444), a standard solution of borax is mixed with a saturated solution of silver nitrate in stoichiometric proportions. nepjol.info The addition of the silver nitrate solution to the borax solution, with constant stirring, results in the formation of a crude white precipitate of silver metaborate. nepjol.info To prevent hydrolysis, the precipitate is filtered quickly and washed with a boric acid solution. nepjol.info The colloidal stability of silver particles formed through reduction methods can be influenced by the presence of borate anions, which adsorb to the particle surface and provide an electrostatic barrier to aggregation. acs.org

Hydrothermal Synthesis Routes

Solid-State Synthesis Methods

Solid-state reactions involve the thermal treatment of solid precursors to form a new solid product. These high-temperature methods are essential for creating materials that are inaccessible through solution routes, including certain crystalline phases and amorphous glasses.

High-temperature and high-pressure solid-state synthesis techniques are powerful tools for discovering new crystalline phases of silver borates with unique structures. For example, single crystals of Ag₃B₅O₉ were obtained through a high-pressure synthesis at 3 GPa and 600 °C in a Walker-type multianvil apparatus. osti.gov Another novel silver tetraborate (B1243019), Ag₂B₄O₇, was synthesized under even more extreme conditions of 11 GPa and 1073 K (800 °C). researchgate.net This compound was found to have a unique crystal structure consisting of complex anionic borate layers with silver ions in between. researchgate.net The starting materials for these high-pressure syntheses are typically simple silver and boron compounds.

The melt-quenching technique is the most common method for producing amorphous silver borate glasses. scirp.orgscirp.orgaip.org The process involves melting a homogeneous mixture of raw materials at high temperatures, followed by rapid cooling to prevent crystallization. scirp.orgaip.org

The precursors are typically high-purity powders of silver-containing compounds like silver(I) oxide (Ag₂O) or silver nitrate (AgNO₃) and a boron source such as boric acid (H₃BO₃) or boron trioxide (B₂O₃). scirp.orgaip.orgmst.edu The mixture is melted in a crucible, often made of porcelain, at temperatures ranging from 1000°C to 1200°C. scirp.orgaip.org To ensure homogeneity, the melt is often rotated or stirred. scirp.org The molten glass is then quenched by casting it into a preheated mold (e.g., graphite) or between metal blocks. scirp.orgaip.org The resulting glass samples are subsequently annealed at a lower temperature (e.g., 300-400°C) to relieve internal stresses. scirp.orgiarjset.com This method allows for the synthesis of a wide range of glass compositions, with studies showing clear glass formation in the xAg₂O·(100-x)B₂O₃ system for x ranging up to 35 mol%. mst.edu

Table 2: Example Compositions for Silver Borate Glass Synthesis via Melt-Quenching This table is interactive. You can sort and filter the data.

| Glass System Composition | Precursors | Melting Temperature | Reference |

|---|---|---|---|

| 80%B₂O₃ – (20–y)%Na₂CO₃ – y%AgO | Ag₂O, Na₂CO₃, B₂O₃ | 1000°C - 1150°C | scirp.orgscirp.org |

| xPr₆O₁₁–(25-x)Ag₂O–75B₂O₃ | Ag₂O, H₃BO₃, Pr₆O₁₁ | 1000°C - 1200°C | aip.orgresearchgate.net |

| 9Bi₂O₃–50.9B₂O₃–30Na₂O–10BaO–0.1AgCl | Not specified | Not specified | aip.org |

High-Temperature Solid-State Reactions

Nanomaterial Synthesis Utilizing Silver and Borate Precursors

The synthesis of silver and borate-containing nanomaterials has attracted significant interest for various applications. These materials can be fabricated through several routes, including modifications of the methods described above.

One approach involves the heat treatment of silver-doped borate glasses previously prepared by melt-quenching. aip.orgoptica.org Annealing these glasses at elevated temperatures can induce the nucleation and growth of silver nanoparticles (AgNPs) within the glass matrix, confirmed by the appearance of a surface plasmon resonance peak in optical absorption spectra. aip.orgoptica.org Another method uses laser irradiation on silver-doped borate glass to precipitate AgNPs. researchgate.net

Facile and controlled precipitation reactions can also yield nanosized silver borate particles. researchgate.net By varying parameters such as concentration, temperature, and time, hierarchical metal borate nanostructures can be obtained from the reaction of silver nitrate and borax. izu.edu.tr Furthermore, novel electrochemical methods have been developed for the high-yield synthesis of colloidal silver nanoparticles. One such method uses a hemoglobin-modified boron-doped diamond electrode to produce highly monodisperse AgNPs smaller than 10 nm in an aqueous phase. acs.org

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a versatile and controllable route for producing silver borate compounds and related materials. This method relies on driving chemical reactions through the application of an electric potential.

Research into the electrochemical behavior of silver in aqueous borate buffer solutions (0.15 M borax and 0.15 M boric acid) shows that the anodic polarization of silver is characterized by active and passive potential regions before oxygen evolution. researchgate.net The initial step involves the oxidation of silver to silver(I) oxide (Ag₂O), a reaction believed to be diffusion-controlled. A subsequent oxidation step transforms Ag₂O into silver(II) oxide (AgO), which proceeds through a process of nucleation and crystal growth. researchgate.net

A simple and effective electrochemical route has been developed for the preparation of silver closo-dodecaborate (Ag₂B₁₂H₁₂) films. nih.gov In this process, the size of the Ag₂B₁₂H₁₂ particles within the films can be precisely tuned from nanometers to micrometers by adjusting the electrochemical parameters. nih.gov Furthermore, silver nanoclusters of controllable sizes can be generated through the electrochemical reduction of these Ag₂B₁₂H₁₂ films. nih.gov

Another innovative approach involves the use of a hemoglobin-modified boron-doped diamond electrode to synthesize colloidal silver nanoparticles in an aqueous phase. nih.govacs.org This method produces highly monodisperse nanoparticles, typically under 10 nm, with minimal deposition on the electrode. nih.govacs.org The so-called "sacrificial anode" technique is also employed, where silver electrodes are anodically dissolved to create Ag⁺ ions, which are then reduced at the cathode. researchgate.net Stabilizers such as Poly (N-vinyl-2-pyrrolidone) (PVP) are often used to facilitate particle formation and prevent agglomeration.

| Method | Electrode/System | Precursor/Medium | Stabilizer | Resulting Product | Reference |

|---|---|---|---|---|---|

| Colloidal Synthesis | Hemoglobin-modified boron-doped diamond electrode | Aqueous phase, AgNO₃ | PVP | ~10 nm monodisperse Ag nanoparticles | nih.govacs.org |

| Sacrificial Anode | 99.999% Purity Ag electrodes | Deionised water | PVP, Sodium lauryl sulfate (B86663) | 10-25 nm spherical Ag nanoparticles | |

| Film Deposition | Not specified | Silver closo-dodecaborate (Ag₂B₁₂H₁₂) | None specified | Ag₂B₁₂H₁₂ films with tunable particle size | nih.gov |

Sol-Gel Processing of Silver-Doped Borate Systems

The sol-gel process is a widely utilized and highly adaptable method for producing amorphous silver-doped borate glasses with tailored compositions and properties. scispace.comrsc.org This technique involves the transition of a system from a liquid "sol" into a solid "gel" phase.

A common sol-gel procedure for silver-doped borate glasses involves dissolving boric acid in a solvent like anhydrous ethanol, followed by the addition of other precursors such as calcium nitrate tetrahydrate, phosphorus pentoxide, and silver nitrate to form the sol. scispace.com The sol is then aged, dried, and calcined at elevated temperatures (e.g., 400°C) to produce the final glass powder. scispace.com The use of nitrate precursors in the presence of a polyvinyl alcohol (PVA) substrate, which acts as a stabilizer for boric acid, has been successfully demonstrated for synthesizing silver-doped borate-based mesoporous bioactive glasses. mdpi.comnih.govresearchgate.net The process typically involves aging the samples for several days, freeze-drying, and a two-step heat treatment to remove the polymer and form the final glass. nih.gov

The composition of these glasses can be precisely controlled. For example, silver-doped, sodium-free borate-based glasses have been produced with the general formula (60)B₂O₃–(36)CaO–(4–X)P₂O₅–(X)Ag₂O, where X represents the mole percentage of silver oxide and can be varied (e.g., 0.3, 0.5, 1 mol. %). scispace.com The incorporation of silver influences the material's properties; for instance, adding 7.5 mol% of silver to a 1393B3 borate glass formulation was found to decrease its glass transition temperature. mdpi.comnih.govnih.gov

| Glass Composition (mol. %) | Precursors | Key Processing Steps | Reference |

|---|---|---|---|

| (60)B₂O₃–(36)CaO–(4–X)P₂O₅–(X)Ag₂O (X = 0.0, 0.3, 0.5, 1) | Boric acid, Calcium nitrate tetrahydrate, Phosphorus pentoxide, Silver nitrate | Mixing in ethanol, drying, calcination at 400°C | scispace.com |

| 54.6B₂O₃–(22.1-X)CaO–XAg₂O–7.6MgO–7.9K₂O–6.1Na₂O–1.7P₂O₅ (X = 0, 1, 2.5, 5, 7.5) | Nitrate precursors, Polyvinyl alcohol (PVA) | Aging (7 days), freeze-drying, pre-treatment (250°C), heat-treatment (600°C) | mdpi.comnih.gov |

Precursor Selection and Stoichiometric Control in Silver Borate Formation

The selection of precursors and the precise control of their stoichiometric ratios are fundamental to the synthesis of silver borate compounds, dictating the composition, structure, and phase purity of the final product.

In sol-gel synthesis, the choice of the boron precursor is critical. While boric acid is commonly used, other precursors like tri-n-butyl borate can also be employed. scispace.comrsc.org Similarly, the silver source is typically a soluble salt, with silver nitrate (AgNO₃) being a frequent choice due to its high solubility and stability. scispace.comucmerced.edu The stoichiometry, often expressed in the mole percentage (mol. %) of the oxide components (e.g., Ag₂O, B₂O₃, CaO), is carefully calculated to achieve the target glass composition. scispace.com For instance, sodium-free compositions have been noted to allow for better incorporation of silver into the glass matrix. rsc.org

In the synthesis of silver borate nanoparticles, the molar ratio of the precursors plays a significant role. In one study, nanosized silver borate particles were synthesized using silver nitrate and borax. researchgate.net It was observed that increasing the molar ratio of the borax precursor led to a decrease in the peak intensity of the resulting particles in X-ray diffraction analysis, suggesting that excess borate anions can regulate atomic diffusion in the solution. researchgate.net

For the synthesis of silver nanoparticles via chemical reduction, common precursors are a silver salt like silver nitrate and a reducing agent such as sodium borohydride (B1222165), with trisodium (B8492382) citrate (B86180) often acting as a capping agent. rsc.org The order and rate of addition of these precursor solutions are critical variables that affect the size and dispersity of the resulting nanoparticles. rsc.org

Furthermore, in more complex systems like the synthesis of poly(pyrazolyl)borates, the selection of the boron source (e.g., BHCl₂·SMe₂) allows for precise stoichiometric control, which is crucial for preventing the formation of undesirable byproducts and ensuring the synthesis of the target compound with high selectivity. acs.org

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | AgBO₂ |

| Silver(I) Oxide | Ag₂O |

| Silver(II) Oxide | AgO |

| Silver Closo-dodecaborate | Ag₂B₁₂H₁₂ |

| Boric Acid | H₃BO₃ |

| Borax (Sodium tetraborate decahydrate) | Na₂B₄O₇·10H₂O |

| Silver Nitrate | AgNO₃ |

| Calcium Nitrate Tetrahydrate | Ca(NO₃)₂·4H₂O |

| Phosphorus Pentoxide | P₂O₅ |

| Tri-n-butyl borate | B(OBu)₃ |

| Sodium Borohydride | NaBH₄ |

| Trisodium Citrate | Na₃C₆H₅O₇ |

| Polyvinyl alcohol | (C₂H₄O)n |

Advanced Spectroscopic and Diffractional Characterization Techniques

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the structural analysis of crystalline materials like silver borate (B1201080). anton-paar.com By analyzing the pattern of diffracted X-rays, it is possible to deduce critical information about the atomic arrangement, phase composition, and crystallinity. anton-paar.comcreative-biostructure.com

Powder X-ray Diffraction for Phase Identification and Crystallinity Determination

Powder X-ray diffraction (PXRD) is a primary and widely used method for identifying the crystalline phases present in a polycrystalline sample. creative-biostructure.commalvernpanalytical.com Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. malvernpanalytical.com In the context of silver borates, PXRD is crucial for confirming the synthesis of the desired compound and for identifying any secondary or unreacted phases. ncl.ac.uk

For instance, in studies of devitrified silver borate glasses, PXRD patterns showed crystals of Ag₂O·4B₂O₃ as the predominant phase in compositions with 5 to 27 mol% Ag₂O. mst.edu The technique is also essential for confirming the amorphous, or non-crystalline, nature of glass samples prior to controlled crystallization studies. scirp.orgscirp.org Rietveld refinement of PXRD data can provide quantitative phase analysis. For the high-pressure silver tetraborate (B1243019) Ag₂B₄O₇, Rietveld analysis of the powder pattern revealed the sample consisted of 96.7% Ag₂B₄O₇ with a minor (3.3%) side phase of metallic silver (Ag). uibk.ac.at

Table 1: Phase Identification in Silver Borate Systems by PXRD

| Sample System | Identified Crystalline Phase | Reference |

|---|---|---|

| Devitrified glass (5-27 mol% Ag₂O) | Ag₂O·4B₂O₃ | mst.edu |

| High-pressure synthesis product | Ag₂B₄O₇ (96.7%), Ag (3.3%) | uibk.ac.at |

Single-Crystal X-ray Diffraction for Precise Atomic Arrangement Elucidation

For obtaining the most precise and unambiguous determination of a crystal structure, single-crystal X-ray diffraction (SCXRD) is the definitive technique. anton-paar.com By measuring the diffraction pattern from a single, high-quality crystal, it is possible to determine the exact positions of atoms within the unit cell, defining the material's space group, lattice parameters, and bond lengths and angles.

Several silver borate compounds have had their structures elucidated using SCXRD. The compound AgB₃O₅, synthesized under high-pressure conditions, was found to crystallize in the non-centrosymmetric orthorhombic space group Pna2₁. researchgate.netresearchgate.net Its structure is composed of interconnected planar BO₃ groups and BO₄ tetrahedra. researchgate.netresearchgate.net Similarly, the first silver bismuth borate, AgBi₂B₅O₁₁, was characterized by SCXRD, revealing an orthorhombic structure (space group Pna2₁) built from [Bi₂B₅O₁₁]∞ layers incorporating Ag⁺ cations. nih.gov The high-pressure phase of silver tetraborate, Ag₂B₄O₇, was determined to have a monoclinic centrosymmetric space group (P2₁/c). uibk.ac.at

Table 2: Crystallographic Data for Select Silver Borates from Single-Crystal XRD

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|

| AgB₃O₅ | Orthorhombic | Pna2₁ | a = 10.297(2) Å, b = 8.322(2) Å, c = 3.9000(8) Å | researchgate.netresearchgate.net |

| AgBi₂B₅O₁₁ | Orthorhombic | Pna2₁ | a = 6.3688(3) Å, b = 15.3787(8) Å, c = 5.3421(3) Å | nih.gov |

| Ag₂B₄O₇ | Monoclinic | P2₁/c | a = 7.8753(3) Å, b = 6.5163(2) Å, c = 9.4388(3) Å, β = 107.911(2)° | uibk.ac.at |

High-Temperature X-ray Powder Diffraction for Thermal Expansion Studies

High-temperature X-ray powder diffraction (HT-PXRD) is a powerful technique for studying the structural behavior of materials as a function of temperature. researchgate.net It allows for the measurement of changes in lattice parameters upon heating, from which thermal expansion coefficients can be calculated. These studies are crucial for understanding the thermal stability and anisotropic behavior of materials. researchgate.net

The thermal expansion of several borates, including silver-containing ones, has been investigated using this method. nih.goviucr.org For AgBi₂B₅O₁₁, HT-PXRD studies over a temperature range of 20–550 °C revealed that its thermal expansion is strongly anisotropic. nih.goviucr.org This anisotropy is attributed to the presence of rigid B₅O₁₀ groups aligned in a parallel manner within the crystal structure. nih.gov The expansion is minimal along the axis of these groups (the c-axis) but maximal in the plane perpendicular to them (the ab plane). nih.gov Similar studies were also performed on AgB₃O₅ to understand its thermal behavior. researchgate.net The anisotropy of thermal expansion is a common feature in borates, driven by the rigid nature of the borate polyhedra (BO₃ and BO₄) and their hinged rotations upon heating. researchgate.netbohrium.com

Table 3: Anisotropic Thermal Expansion Coefficients for AgBi₂B₅O₁₁ at 200 °C

| Crystallographic Axis | Thermal Expansion Coefficient (α) [10⁻⁶ K⁻¹] | Reference |

|---|---|---|

| a | 20.4(2) | nih.goviucr.org |

| b | 7.8(2) | nih.goviucr.org |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and crystal lattices. These techniques are exceptionally sensitive to the local structure and bonding environment, making them indispensable for characterizing the borate network in silver metaborate (B1245444).

Fourier Transform Infrared (FTIR) Spectroscopy for Borate Network Unit Analysis (BO₃, BO₄)

FTIR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. doi.org For borate compounds, the FTIR spectrum is typically divided into distinct regions corresponding to the vibrations of different structural units. doi.orgekb.eg This allows for the identification and relative quantification of trigonal BO₃ and tetrahedral BO₄ units, which are the fundamental building blocks of the borate network.

The typical absorption regions are:

1200–1600 cm⁻¹: Ascribed to the asymmetric stretching vibrations of the B-O bond in trigonal BO₃ units. scirp.orgdoi.org

800–1200 cm⁻¹: Attributed to the B-O bond stretching vibrations within tetrahedral BO₄ units. scirp.orgdoi.org

Around 700 cm⁻¹: Corresponds to the bending of B-O-B linkages within the borate network. scirp.orgdoi.org

In studies of silver-containing borate and borosilicate glasses, FTIR analysis confirms that the addition of Ag₂O acts as a network modifier, causing the conversion of some BO₃ units to BO₄ units. scirp.orginesctec.pt The spectra clearly show the characteristic bands for both types of borate groups, providing direct evidence of the structural changes occurring within the glass network. scirp.orgrjpbcs.com For the crystalline compound Ag₂B₄O₇, the fingerprint region of the FTIR spectrum (below 1500 cm⁻¹) contains the characteristic bands of B-O vibrations in the [BO₄]⁵⁻ tetrahedra. uibk.ac.at

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. semanticscholar.org While some vibrational modes may be inactive or weak in FTIR, they can be strong in Raman spectra, providing a more complete picture of the material's vibrational structure.

In the study of silver borate glasses, Raman spectroscopy has been used to monitor structural changes as a function of composition. researchgate.net For example, with increasing Ag₂O content in (Ag₂O)ₓ(B₂O₃)₁₋ₓ glasses, a decrease in the intensity of the strong, polarized band at 808 cm⁻¹ is observed. researchgate.net This band is assigned to the symmetric breathing vibration of boroxol rings (a specific arrangement of BO₃ triangles), indicating that these rings are being broken down and converted into other borate groups. researchgate.net Concurrently, a new band appears around 775 cm⁻¹, which is assigned to the vibrations of pentaborate units, which contain BO₄ tetrahedra. researchgate.net This confirms the role of silver oxide in modifying the borate network by creating four-coordinated boron atoms. researchgate.net Raman spectra for silver lead borate glasses also show bands corresponding to BO₃ and BO₄ units, with deconvolution of the spectra revealing more detailed information about the specific types of borate groups present, such as pyroborate and metaborate units. researchgate.net

Table 4: Selected Vibrational Band Assignments for Silver Borate Systems

| Wavenumber (cm⁻¹) | Technique | Assignment | System | Reference |

|---|---|---|---|---|

| ~1400 | Raman | B-O stretching in BO₃ units bonded to BO₄ units | Borate Glasses | mdpi.compreprints.org |

| ~1200 - 1600 | FTIR | Asymmetric stretching of B-O in BO₃ units | Borate Glasses | scirp.org |

| ~800 - 1200 | FTIR | B-O stretching of tetrahedral BO₄ units | Borate Glasses | scirp.org |

| 808 | Raman | Symmetric breathing of boroxol rings | (Ag₂O)ₓ(B₂O₃)₁₋ₓ Glass | researchgate.net |

| 775 | Raman | Vibrations of pentaborate units | (Ag₂O)ₓ(B₂O₃)₁₋ₓ Glass | researchgate.net |

| ~700 | FTIR | Bending of B-O-B linkages | Borate Glasses | scirp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environments in materials. In the context of silver metaborate and related borate glasses, solid-state NMR provides invaluable insights into the network structure.

In ¹¹B MAS NMR spectra, the signals from BIII and BIV sites are generally well-separated. mdpi.com Tetrahedral boron atoms, due to their higher symmetry, typically produce a single, relatively sharp resonance peak. ias.ac.in In contrast, the signal from the three-coordinated boron is a broader powder pattern resulting from the interaction of the nuclear quadrupole moment with the local electric field gradient. stanford.edu High magnetic fields and MAS are employed to narrow these lines and improve resolution, allowing for almost complete separation of the BIII and BIV signals. mdpi.com

Research on silver borophosphate glasses has utilized ¹¹B MAS NMR to study the distribution of borate species. mdpi.com In these systems, the incorporation of B₂O₃ into the glass network leads to the formation of four-coordinate BO₄⁻ sites that crosslink the phosphate (B84403) chains. nih.gov Further studies on various crystalline borates have established a correlation between the isotropic chemical shift of three-coordinate boron and the number of non-bridging oxygens, with shifts generally increasing as bridging oxygens are replaced. stanford.edu While much of the detailed research has been on complex borate glasses, the principles are directly applicable to understanding the local boron environment in this compound. For instance, in studies of AgI-Ag₂O-B₂O₃ glasses, ¹¹B MAS NMR spectra indicated a dominance of tetrahedral boron resonances. ias.ac.in

Interactive Table: ¹¹B MAS NMR Parameters for Boron Sites in Borate Materials

| Boron Site | Coordination | Typical Isotropic Chemical Shift (δ_iso) (ppm) | Quadrupolar Coupling Constant (Cq) (MHz) | Asymmetry Parameter (η) |

|---|---|---|---|---|

| B(III) | Trigonal (BO₃) | 14 - 23 | 2.4 - 2.8 | 0.0 - 0.6 |

| B(IV) | Tetrahedral (BO₄) | -3 - 2 | ~0 | ~0 |

Data compiled from studies on various borate glasses and crystals. mdpi.comias.ac.instanford.edu

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a highly sensitive, element-specific technique used to probe the local geometric and electronic structure of a specific atomic species within a material. zenodo.orgcapes.gov.br It is particularly valuable for amorphous systems like glasses where long-range order is absent. zenodo.orgacs.org The technique can be divided into two regimes: X-ray Absorption Near-Edge Structure (XANES), which provides information on the symmetry and oxidation state of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which yields data on bond distances and coordination numbers of the surrounding atoms. acs.orgkent.ac.uk

Synchrotron-based XAS at the silver (Ag) K-edge (25,514 eV) is a primary tool for characterizing the local environment of silver ions in silver borate glasses. zenodo.orgacs.org Early XAS experiments on binary Ag₂O·nB₂O₃ glasses identified a mean Ag-O distance of approximately 2.3 Å. zenodo.org However, detailed analysis reveals that a simple model with a single geometric configuration is insufficient to describe the complex and disordered environment around the Ag⁺ cations. aps.org

Studies combining EXAFS and XANES have shown that the local structure around silver ions in silver borate glasses (e.g., g-Ag₂O·nB₂O₃ where n=2, 4) is highly disordered. aps.orgresearchgate.net The radial distribution functions (RDFs) derived from EXAFS data indicate the presence of strong static disorder. aps.orgresearchgate.net These RDFs reveal two main components of neighboring atoms, one located at about 2.3–2.4 Å and another at 2.5–3.4 Å. aps.orgresearchgate.net Through the simulation of XANES and EXAFS signals, it has been determined that the immediate neighborhood of silver consists mostly of oxygen atoms, while boron atoms are dominant at larger distances. aps.orgresearchgate.net On average, silver ions are coordinated by approximately four oxygen atoms, with Ag-O distances ranging between 2.0 and 2.8 Å. researchgate.net The necessity of a multi-configuration approach, which considers a multiplicity of geometrically distinct Ag neighborhoods, has been demonstrated to achieve a satisfactory agreement between experimental spectra and theoretical models. zenodo.orgaps.org

Interactive Table: Ag K-edge XAS Findings for Silver Borate Glasses

| Parameter | Finding | Description | Source(s) |

|---|---|---|---|

| Ag-O Bond Distance (1st shell) | ~2.3 - 2.4 Å | The primary distance between the central silver atom and its nearest oxygen neighbors. | zenodo.orgaps.orgresearchgate.net |

| Coordination Number (Oxygen) | ~4 | The average number of oxygen atoms in the first coordination shell around a silver ion. | researchgate.net |

| Higher Shell Distances | 2.5 - 3.4 Å | Represents contributions from more distant atoms, including both oxygen and boron. | aps.orgresearchgate.net |

| Structural Model | Multi-configurational | A single, well-defined coordination environment for Ag is inadequate; a distribution of sites is required. | zenodo.orgaps.org |

| Neighboring Atoms | Oxygen, Boron | Oxygen atoms dominate the immediate neighborhood, with boron atoms at greater distances. | aps.orgresearchgate.net |

Electron Microscopy Techniques

Electron microscopy techniques are essential for visualizing the morphology and microstructure of materials at high resolution. For this compound, these methods can characterize everything from the bulk surface to the nanoscale features of incorporated particles.

Transmission Electron Microscopy (TEM) is a powerful technique for the direct imaging of nanoparticles, providing detailed information about their size, shape (morphology), and size distribution. rsc.orgmdpi.com In studies involving silver nanoparticles synthesized within borate glass matrices, TEM is used to confirm their formation and dimensions. aip.org For example, research on silver nanoparticles in sodium bismuth borate glasses used TEM to confirm the presence of nanoparticles with sizes varying from 1 nm to 11 nm, with an average size below 5 nm. aip.org

The analysis of TEM images, often performed with software like ImageJ, allows for the statistical measurement of nanoparticle diameters from micrographs, leading to the creation of size distribution histograms. mdpi.com This is crucial for understanding how synthesis parameters, such as heat treatment, affect the growth and final size of the nanoparticles. aip.org In a study on a colorimetric nanoprobe, TEM was used to characterize SDS-capped silver nanoparticles, showing they were well-synthesized with a nearly uniform size and an average diameter of less than 30 nm. nih.gov High-resolution TEM (HRTEM) can further provide information on the crystallinity of the nanoparticles. rsc.org

Interactive Table: Typical TEM Findings for Silver Nanoparticles in Borate Systems

| Parameter | Typical Value/Observation | Description |

|---|---|---|

| Morphology | Spherical, Isometric | Nanoparticles generally exhibit a round or near-round shape. rsc.orgscirp.org |

| Size Range | 1 - 30 nm | The diameter of the nanoparticles can vary depending on synthesis conditions. aip.orgnih.gov |

| Average Particle Size | < 20 nm | Often, the average size is controlled to be within a narrow range for specific applications. aip.orgscirp.org |

| Size Distribution | Monodispersed / Uniform | Indicates that the nanoparticles are of a similar size, which is often a goal of synthesis. rsc.orgscirp.org |

| Crystallinity | Crystalline | HRTEM and diffraction patterns can confirm the crystalline nature of the silver. rsc.org |

In composite materials, such as silver borate glass/zirconia composites, SEM micrographs show how the glassy phase is distributed among the grains of the ceramic phase. These images can reveal features like the even distribution of the glass or the presence of small, drop-like features at grain interfaces. For synthesized silver borate nanoparticles, Field Emission SEM (FESEM) images have shown that particles can be spherical or semi-spherical with average sizes in the range of 65-80 nm. researchgate.net SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDX) to perform elemental analysis and confirm the chemical composition of the observed features. researchgate.net

Interactive Table: Summary of SEM Observations for Silver Borate Materials

| Feature of Interest | Observation | Significance |

|---|---|---|

| Surface Morphology | Smooth or with distinct features | Reveals the surface topography and can show effects of processing or environmental interaction. rjpbcs.com |

| Microstructure | Homogeneous glass or phase-separated | Characterizes the distribution of components in composites or glasses. |

| Particle Shape | Spherical, semi-spherical | Describes the morphology of synthesized nanoparticles at the microscale. researchgate.net |

| Phase Distribution | Evenly distributed glassy phase | Important for understanding the properties of composite materials. |

| Surface Alterations | Formation of new layers (e.g., hydroxyapatite) | Used to assess the bioactivity of glass samples in simulated biological fluids. rjpbcs.com |

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size Distribution

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. XPS requires high vacuum (P ~ 10⁻⁸ millibar) or ultra-high vacuum (P < 10⁻⁹ millibar) conditions.

In the context of this compound (AgBO₂), XPS is instrumental in confirming the presence of silver, boron, and oxygen, and more importantly, in determining their respective oxidation states. The binding energy of an electron is characteristic of the element and the specific orbital from which it was ejected. Furthermore, shifts in these binding energies, known as chemical shifts, provide detailed information about the chemical bonding environment of the atoms.

Detailed Research Findings:

Analysis of the XPS spectrum of a material believed to be this compound would involve examining the characteristic core level spectra for silver (Ag), boron (B), and oxygen (O).

Silver (Ag): The primary XPS region for silver is the Ag 3d doublet, consisting of the Ag 3d₅/₂ and Ag 3d₃/₂ peaks, which result from spin-orbit coupling. For pure metallic silver (Ag⁰), the Ag 3d₅/₂ peak is typically observed at a binding energy of approximately 368.2 eV. Current time information in Upper Miramichi, CA.xpsfitting.com In silver compounds where silver is in the +1 oxidation state (Ag⁺), such as in silver(I) oxide (Ag₂O), a negative chemical shift is often observed, with the Ag 3d₅/₂ peak appearing at a slightly lower binding energy, typically around 367.6 eV to 367.8 eV. mpg.deresearchgate.net This seemingly counter-intuitive shift for an oxidized species is a known phenomenon for silver oxides and is attributed to initial state factors like ionic charge and lattice potential. xpsfitting.com Therefore, in this compound, the Ag 3d₅/₂ peak is expected to be in the range characteristic of Ag⁺, confirming the +1 oxidation state of silver. The spin-orbit splitting between the Ag 3d₅/₂ and Ag 3d₃/₂ peaks is consistently around 6.0 eV. mdpi.comdiva-portal.org

Boron (B): The B 1s core level provides insight into the chemical state of boron. In borate compounds, boron is typically coordinated to oxygen. The binding energy of the B 1s peak in borates is generally found in the range of 191 eV to 193 eV. jst.go.jpxpsdatabase.com For instance, in lithium tetraborate (Li₂B₄O₇), the B 1s peak is reported at 192.5 eV. xpsdatabase.com In borate glass systems, the B 1s spectrum can often be deconvoluted into components representing trigonal [BO₃] and tetrahedral [BO₄] units, which appear at approximately 191 eV and 192 eV, respectively. jst.go.jp For this compound, the B 1s peak would be expected in this region, confirming the presence of boron in a borate environment, consistent with a +3 oxidation state. A peak at 189.98 eV has been associated with oxidized boron species like B₂O₃. researchgate.net

Oxygen (O): The O 1s spectrum is crucial for confirming the oxide nature of the compound. The O 1s binding energies for metal oxides typically fall within the 529 eV to 530 eV range. thermofisher.com In the context of borates, a peak at approximately 527 eV has been attributed to the borate form, while a broader peak at higher binding energies (around 530.4 eV) can indicate the presence of hydroxyl groups or other oxygen-containing species. mpg.deresearchgate.net In a study on silver borate nanostructures, a peak at 527 eV was assigned to the borate form. researchgate.net Therefore, the O 1s spectrum of this compound is expected to show a primary peak in this region, which is characteristic of oxygen in a metal borate lattice and consistent with a -2 oxidation state.

The quantitative analysis of the peak areas in the XPS spectrum, corrected by relative sensitivity factors, can be used to determine the atomic concentrations of silver, boron, and oxygen on the surface of the sample, thereby verifying the stoichiometry of AgBO₂.

Below is a data table summarizing the expected binding energies for the core levels of each element in this compound based on data from related compounds.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Oxidation State |

| Silver (Ag) | Ag 3d₅/₂ | ~367.6 - 367.8 | +1 |

| Boron (B) | B 1s | ~191 - 193 | +3 |

| Oxygen (O) | O 1s | ~527 - 530 | -2 |

Physical and Chemical Properties

Thermal Properties

The thermal stability of silver compounds is an important characteristic. Silver nitrate (B79036), a common precursor for silver metaborate (B1245444), decomposes at around 440 °C into metallic silver, nitrogen, oxygen, and nitrogen oxides. nih.gov Silver oxide (Ag₂O) decomposes to metallic silver and oxygen at elevated temperatures, typically around 673 K (400 °C). rsc.org The thermal decomposition of silver carbonate (Ag₂CO₃) is a two-step process. researchgate.net The thermal properties of silver metaborate itself are crucial for its applications at high temperatures.

Vibrational Spectra Simulations and Interpretation

Solubility

This compound exhibits high solubility in water. ontosight.ai This property is significant as it allows for the release of silver ions (Ag⁺) into an aqueous environment, which is key to some of its applications. ontosight.ai

Chemical Reactivity and Mechanistic Investigations Involving Silver Borates

Reaction Kinetics and Rate Law Derivations

The study of reaction kinetics provides fundamental insights into the speed and mechanisms of chemical reactions involving silver borates.

The formation of silver borate (B1201080), such as silver metaborate (B1245444) (AgBO₂), typically occurs via a rapid precipitation reaction when aqueous solutions of a soluble silver salt, like silver nitrate (B79036) (AgNO₃), and a borate salt, such as sodium borate (borax), are combined. izu.edu.tr Mechanistic synthesis of silver borate nanostructures can be achieved by reacting silver nitrate and borax (B76245), where nucleation is observed to happen immediately upon mixing the solutions. izu.edu.tr

Studies focusing on the synthesis of silver borate nanostructures have investigated the influence of various parameters on the final product rather than deriving specific rate laws for the precipitation itself. The reaction is generally considered too fast for conventional kinetic analysis. Key parameters influencing the formation and characteristics of the resulting silver borate materials include temperature and the molar ratio of the reactants. izu.edu.tr For instance, experiments have been conducted at temperatures ranging from 45°C to 90°C and with varying molar ratios of silver nitrate to borax (e.g., 1:2, 1:1.5, 1:1, 2:1) to control the formulation and properties of the resulting nanostructures. izu.edu.tr

The following table summarizes experimental conditions used in the synthesis of silver borate nanoparticles, which influence the reaction outcome.

| Parameter | Range Studied | Observation | Reference |

|---|---|---|---|

| Temperature | 45, 60, 75, 90 °C | Temperature adjustments lead to correlated shape and surface properties of the nanostructures. | izu.edu.tr |

| Molar Ratio (AgNO₃/Borax) | 1:2, 1:1.5, 1:1, 2:1 | The molar ratio affects the crystalline structure and formation of silver borate. | izu.edu.tr |

| Reaction Time | Varied | A parameter adjusted during experiments to control the synthesis. | izu.edu.tr |

While detailed quantitative rate laws for the precipitation of simple silver borate salts are not extensively documented in the literature, kinetic studies have been performed on more complex systems. For example, the degradation and conversion of silver-doped borate bioactive glass in simulated body fluid (SBF) show that weight loss, an indicator of reaction kinetics, increases rapidly in the first 7-10 days before slowing down. cambridge.org Similarly, the release of silver ions from these glasses follows a comparable trend, with a rapid release initially that diminishes over time. cambridge.org

Silver ions (Ag⁺) participate in a variety of reaction mechanisms, often acting as more than just a simple precursor for precipitation.

One significant pathway involves the reduction of silver ions to metallic silver (Ag⁰), particularly in the presence of reducing agents like sodium borohydride (B1222165) (NaBH₄). rsc.orgresearchgate.net This reaction is a common and highly efficient method for synthesizing silver nanoparticles. rsc.org The mechanism involves the reduction of Ag⁺ by the borohydride ion, which can be represented by the following reaction: AgNO₃ + NaBH₄ → Ag + ½ H₂ + ½ B₂H₆ + NaNO₃ rsc.org

In this context, the borohydride is consumed, and diborane (B8814927) is formed as a co-product. rsc.org The rate of this reduction is very high and often needs to be controlled by cooling the reaction mixture in an ice bath to prevent excessively rapid, violent reactions and to ensure the formation of uniform nanoparticles. researchgate.net

Another important mechanistic role for silver ions is in catalysis. DFT (Density Functional Theory) studies have elucidated the mechanism for silver(I)-catalyzed hydroboration of internal alkynes. researchgate.net The proposed catalytic cycle involves the Ag(I) catalyst first forming an adduct with the alkyne substrate. researchgate.net This is followed by the insertion of the alkyne into the Ag-B bond, a key step that facilitates the hydroboration. researchgate.net

Furthermore, silver ions readily form complex compounds. Research has shown the precipitation of a sparingly soluble borate salt of a silver(I)-metronidazole complex. researchgate.net In such reactions, the silver ion first coordinates with the organic ligand (metronidazole) before precipitating with the borate anion.

Quantitative Kinetic Studies of Silver Borate Formation

Redox Chemistry of Silver Species in Borate Media

The electrochemical behavior of silver in borate solutions is characterized by a series of oxidation and reduction events, leading to the formation of various silver species on electrode surfaces.

Studies using cyclic voltammetry and potentiostatic techniques in borate buffer solutions have detailed the anodic behavior of silver. researchgate.net The oxidation of silver in a borate buffer is not a single-step process but proceeds through a sequence of reactions prior to oxygen evolution. researchgate.net

The initial step involves the oxidation of metallic silver (Ag) and the formation of a soluble dihydroxoargentate(I) complex, [Ag(OH)₂]⁻. researchgate.net As the concentration of this soluble complex near the electrode surface increases, it can lead to the precipitation of a passive film of silver(I) oxide (Ag₂O). researchgate.net The reduction of silver ions in molten sodium diborate has been shown to be a reversible, diffusion-controlled process where Ag⁺ is reduced to its metallic state. izu.edu.tr

The anodic polarization of silver in a borate buffer solution reveals distinct potential regions corresponding to the formation of different silver oxides. researchgate.net The process is characterized by multiple anodic peaks in the cyclic voltammogram. researchgate.net

The initial peaks (A1 and A2) correspond to the oxidation of silver to form the soluble [Ag(OH)₂]⁻ complex and the subsequent formation of a passive layer of Ag₂O. researchgate.net At a higher potential, a third anodic peak (A3) appears, which corresponds to the conversion of both the soluble complex and the Ag₂O film into silver peroxide (Ag₂O₂). researchgate.net Some studies also suggest the formation of silver(II) oxide (AgO). researchgate.net X-ray diffraction analysis has confirmed the presence of both Ag₂O and Ag₂O₂ passive layers on silver electrodes polarized in borate buffer. researchgate.net Potentiostatic measurements indicate that the formation of these oxide layers follows a nucleation and growth mechanism that is controlled by diffusion. researchgate.net

The sequence of electrochemical reactions on the silver electrode surface in a borate buffer can be summarized as follows:

| Anodic Peak | Electrochemical Process | Product(s) | Reference |

|---|---|---|---|

| A1 / A2 | Oxidation of Ag | [Ag(OH)₂]⁻ (soluble), Ag₂O (passive film) | researchgate.net |

| A3 | Conversion of [Ag(OH)₂]⁻ and Ag₂O | Ag₂O₂ | researchgate.net |

Electrochemical Oxidation and Reduction Mechanisms of Silver Ions

Catalytic Mechanisms of Silver-Containing Borate Materials

Silver-containing materials, including those involving borates, can exhibit significant catalytic activity. The catalytic mechanisms often leverage the unique electronic properties of the silver(I) ion.

A prominent example is the silver(I)-catalyzed hydroboration of alkynes. researchgate.net A plausible mechanism, investigated through DFT calculations, begins with the insertion of the alkyne into the active Ag(I) catalytic species. researchgate.net This forms an intermediate which is then protonated, for example by methanol, to yield the final hydroboration product. researchgate.net The entire catalytic cycle involves the coordination of the alkyne to the silver center, migratory insertion, and subsequent protonolysis to regenerate the catalyst and release the product. researchgate.net

In a different context, silver borates themselves can be used as reagents in catalytic processes. For example, silver tetrakis(pentafluorophenyl)borate, often in a solvated form like [Ag(C₆H₆)₃][B(C₆F₅)₄], is used as a single-electron oxidant for cleaving E-E bonds (where E = P, As). rjpbcs.com While not a catalytic cycle in the traditional sense, it showcases the utility of silver borate complexes in facilitating specific chemical transformations.

Silver-Catalyzed Nitrene Transfer Reactions

Silver complexes supported by hydrotris(pyrazolyl)borate (Tpx) ligands are effective catalysts for nitrene transfer reactions, such as the aziridination of olefins and the amidation of C-H bonds. researchgate.netresearchgate.net These transformations typically utilize a nitrene source like phenyliodinane(III) diacetate (PhI=NTs), from which a nitrene (NTs) unit is transferred to a substrate. researchgate.net

The mechanism of these reactions has been a subject of detailed investigation. Theoretical and experimental studies suggest that the reaction initiates with the formation of a silver-nitrene intermediate. nih.govacs.org The nature of the subsequent steps depends on the specific silver-borate catalyst and substrate. For silver-based systems with Tpx ligands, a mechanism involving a minimum energy crossing point (MECP) between triplet and singlet potential energy surfaces has been proposed to explain the high stereoretention observed in olefin aziridination. nih.govnih.gov This pathway allows for the direct formation of the aziridine (B145994) product without a discrete radical intermediate that could lead to loss of stereochemistry. nih.gov However, in some cases, evidence for radical intermediates has been observed, suggesting the mechanism can be highly dependent on the ligand environment. nih.gov

A dinuclear silver(I) catalyst has been shown to mediate the intramolecular amidation of saturated C-H bonds in carbamates and sulfamates with high regioselectivity and stereospecificity. acs.org In-depth studies on this dinuclear system revealed that the silver(I) catalyst undergoes sequential oxidation to form silver(II) and silver(III) intermediates, with the nitrene transfer occurring from the silver(III) species. acs.org This was a significant finding, as silver(III) intermediates are rarely invoked in redox catalysis. acs.org

Silver(I) complexes with highly fluorinated tris(pyrazolyl)borate ligands have also demonstrated high efficacy in these reactions. The electron-withdrawing groups on the ligands enhance the electrophilicity of the silver center, which is believed to stabilize the putative silver-carbenoid/nitrenoid intermediates.

Table 1: Selected Silver-Catalyzed Nitrene Transfer Reactions

Catalyst System Reaction Type Substrate Example Key Finding Reference TpxAg (Tpx = hydrotris(pyrazolyl)borate) Olefin Aziridination Z-2-pentene Complete retention of stereochemistry, supporting a mechanism without long-lived radical intermediates. acs.org [(tBu3tpy)AgOTf]2 Intermolecular Aziridination Cyclohexene Catalyst exists as a dimer; proceeds through a proposed concerted-like pathway. nih.gov Dinuclear Silver(I) Terpyridine Complex Intramolecular C-H Amidation Sulfamate Esters Reaction proceeds via sequential oxidation to Ag(II) and Ag(III) intermediates, with nitrene transfer from Ag(III). acs.org [Tp*,BrAg]2 Intermolecular Nitrene Transfer Arylallenes First example of efficient metal-mediated intermolecular nitrene transfer to allenes, yielding azetidines. researchgate.net

Silver-Catalyzed Cycloaddition Reactions

Silver-catalyzed cycloaddition reactions are powerful methods for constructing carbo- and heterocyclic ring systems. researchgate.net Silver(I) salts, often in combination with phosphine (B1218219) ligands, have proven particularly effective in promoting [3+2] and [4+2] cycloadditions.

A notable example is the silver-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.govresearchgate.net Research has demonstrated that a catalyst system of silver acetate (B1210297) (AgOAc) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) effectively catalyzes the reaction between (E)-β-borylacrylates and azomethine ylides. nih.govacs.org This process yields 3-borylpyrrolidine derivatives with high yields and complete endo selectivity. nih.govacs.org The resulting borylated pyrrolidines are versatile synthetic intermediates. researchgate.net

The mechanism of these cycloadditions often involves the coordination of the silver(I) catalyst to the reactants, which lowers the activation energy of the reaction. rsc.org In the cycloaddition of isocyanides and diazo compounds to form 1,2,3-triazoles, Density Functional Theory (DFT) calculations have shown that the coordination of silver(I) to the isocyanide alters the Frontier Molecular Orbital (FMO) characteristics of the isocyanide, facilitating the cycloaddition. rsc.org The strong electron-withdrawing nature of the silver(I) ion increases the reactivity and broadens the substrate tolerance of the isocyanides. rsc.org

Silver catalysts have also been employed in formal [4+2] cycloaddition reactions. For instance, silver salts can catalyze the reaction between phthalazines and siloxyalkynes, providing a route to 3-substituted naphthol silyl (B83357) ethers. acs.org More recently, a silver-catalyzed formal [4π + 2σ] cycloaddition of bicyclobutanes with nitrile imines has been developed, offering access to previously inaccessible 2,3-diazobicyclo[3.1.1]heptenes. rsc.org

Table 2: Examples of Silver-Catalyzed Cycloaddition Reactions

Catalyst System Reaction Type Reactants Product Type Reference AgOAc/dppe [3+2] Dipolar Cycloaddition (E)-β-borylacrylates and Azomethine Ylides 3-Borylpyrrolidines nih.govresearchgate.netacs.org AgBF4 Formal [4π + 2σ] Cycloaddition Bicyclobutanes and Nitrile Imines 2,3-Diazobicyclo[3.1.1]heptenes rsc.org AgNO3 [3+2] Cycloaddition Nitriles and Sodium Azide 5-Substituted-1H-tetrazoles researchgate.net Silver Salt Formal [4+2] Cycloaddition Phthalazines and Siloxyalkynes 3-Substituted Naphthol Silyl Ethers acs.org

Silver-Catalyzed Hydroboration Processes

Silver-catalyzed hydroboration and related hydroalkylation reactions have emerged as powerful tools for stereoselective synthesis. A significant development is the silver-catalyzed hydroalkylation of terminal alkynes using alkylboranes, which produces diastereopure Z-alkenes with exceptional selectivity (Z:E > 300:1). organic-chemistry.orgacs.org This method is notable for its broad functional group compatibility. acs.org

Mechanistic studies have been crucial in understanding the high Z-selectivity of this transformation. nih.gov An initially proposed radical-based mechanism was ruled out by experimental evidence. nih.gov The currently accepted mechanism involves the formation of a silver acetylide, which then reacts with an alkylborane to form a key silver borate intermediate. organic-chemistry.orgnih.gov A subsequent 1,2-metalate rearrangement of this borate complex is the key stereochemistry-determining step, which mechanistically constrains the outcome to the Z-isomer. organic-chemistry.orgacs.org This sequence avoids intermediates that could lead to E/Z isomerization, ensuring high selectivity. nih.govthieme-connect.com

DFT calculations have also been used to investigate the silver-catalyzed hydroboration of internal alkynes. acs.orgnih.gov These studies model the catalytic cycle, which involves the insertion of the alkyne into the silver-boron bond of the active catalyst, followed by protonation and elimination steps that determine the reaction's regioselectivity. acs.orgnih.gov For the hydroboration of 1-phenyl-1-propyne (B1211112) catalyzed by a Ag(I)-IMes complex, the calculations show that formation of the β-product is favored due to lower energy barriers and more stable intermediates compared to the α-position pathway. acs.org

Table 3: Mechanistic Steps in Silver-Catalyzed Z-Selective Hydroalkylation of Alkynes

Step Description Key Intermediate Significance Reference 1 Reaction of terminal alkyne with silver catalyst in the presence of a base. Silver Acetylide Forms the active nucleophile for the next step. nih.gov 2 Addition of the silver acetylide to the alkylborane. Alkynyl Boronate Complex Sets the stage for the key rearrangement. nih.govacs.org 3 Silver-promoted 1,2-metalate shift. Tetrasubstituted Alkene Intermediate Defines the Z-stereochemistry of the final product. organic-chemistry.orgnih.gov 4 Protodeboration/Protodeargentation. Z-alkene Releases the product and regenerates the catalyst. nih.gov

Radical Reaction Pathways Mediated by Silver Borate Complexes

Silver catalysts, including those with borate-containing ligands or used in conjunction with boron-based reagents, are known to mediate reactions through single-electron transfer (SET) processes, thereby initiating radical pathways. researchgate.net A prominent example is the borono-Minisci reaction, where silver(I) nitrate catalyzes the reaction of aryl boronic acids with a persulfate oxidant to generate aryl radicals. nih.gov These radicals can then functionalize electron-deficient heteroarenes. This method provides a practical and scalable route for C-H arylation under aqueous conditions. nih.gov

Silver(I) catalysis is also effective for the deboronofluorination of alkylboronates. acs.org In this reaction, silver nitrate catalyzes the reaction of alkylboronic acids or their pinacol (B44631) esters with the Selectfluor reagent in an acidic aqueous solution to yield alkyl fluorides. A radical mechanism is proposed for this site-specific fluorination. acs.org

In some silver-catalyzed reactions, a radical mechanism is considered but ultimately ruled out in favor of an ionic pathway. For example, in the Z-selective hydroalkylation of alkynes, a radical carbometallation mechanism was initially explored but contradicted by experimental results, leading to the proposal of the ionic 1,2-metalate shift mechanism. nih.gov Conversely, mechanistic studies of olefin aziridination catalyzed by silver complexes with hydrotris(pyrazolyl)borate (Tpx) ligands suggest the involvement of a metal-nitrene species with radical character. acs.org The subtle interplay between radical and non-radical pathways is a key feature of silver-borate catalysis, where the specific ligands and substrates dictate the dominant mechanism. nih.govnih.gov

Ligand Exchange and Complexation Dynamics in Solution

The behavior of silver borate complexes in solution, including ligand exchange and complexation, is critical to their catalytic activity. NMR spectroscopy is a primary tool for investigating these dynamics. arxiv.orgresearchgate.net For silver(I) complexes with tris(pyrazolyl)borate (Tpx) ligands, variable-temperature (VT) NMR studies are used to probe dynamic processes. researchgate.net

In many four-coordinate Tpx complexes, the ligand exhibits C3 symmetry in the NMR spectrum at room temperature, even though X-ray crystallography reveals an asymmetric η³-binding mode in the solid state. researchgate.net This indicates a dynamic process in solution that equilibrates the three pyrazolyl rings. VT NMR studies can elucidate this process, showing that the rapid exchange of the pyrazoles can be slowed but often not completely stopped even at low temperatures like -88 °C. researchgate.net

11B NMR spectroscopy has also been shown to be a useful tool for determining the hapticity (i.e., the number of coordinating atoms) of tris(pyrazolyl)borate ligands in solution. acs.org The chemical shift of the boron atom correlates with whether the ligand is bound in a bidentate (κ²) or tridentate (κ³) fashion, providing a rapid method for determining the solution-state structure of these dynamic complexes. acs.orgresearchgate.net

The complexation of silver(I) ions with various borate anions has also been studied. For instance, investigations into the complexation of silver(I) with the decachloro-closo-decaborate anion, [B₁₀Cl₁₀]²⁻, have been carried out. mdpi.com Depending on the reaction conditions and the presence of other ligands like triphenylphosphine (B44618) (PPh₃), the borate anion can either be directly coordinated to the silver center or exist as an uncoordinated counter-anion in the resulting complex. mdpi.com The lability of ligands in silver(I) complexes, such as the exchange of acetonitrile (B52724) for phosphine or trispyrazolylborate ligands, is a fundamental step in the formation of catalytically active species. mdpi.com The dynamic equilibrium between different coordination states, such as the dissociation of an ethylene (B1197577) ligand from a silver(I) dimethylbis(pyridyl)borate complex, can also be observed and characterized by NMR. nsf.gov

Table 4: Mentioned Chemical Compounds

Compound Name Abbreviation / Formula Silver Metaborate AgBO₂ Hydrotris(pyrazolyl)borate Tpx Phenyliodinane(III) diacetate PhI=NTs Silver Acetate AgOAc 1,2-bis(diphenylphosphino)ethane dppe (E)-β-borylacrylate - Azomethine ylide - 3-Borylpyrrolidine - Silver Tetrafluoroborate AgBF₄ Bicyclobutane - Nitrile Imine - 2,3-Diazobicyclo[3.1.1]heptene - Phthalazine - Siloxyalkyne - Alkylborane - Silver Acetylide - 1-phenyl-1-propyne - Silver Nitrate AgNO₃ Aryl Boronic Acid - Selectfluor - Triphenylphosphine PPh₃ Decachloro-closo-decaborate [B₁₀Cl₁₀]²⁻ Ethylene C₂H₄

Advanced Materials Science Applications and Inorganic Interactions

Optical and Electronic Material Development

The distinct optical and electronic characteristics of silver-containing borate (B1201080) materials are at the forefront of materials research.

Silver-Doped Borate Glasses for Tunable Optical Properties

Silver-doped borate glasses are of considerable interest due to their valuable and tunable optical properties. scirp.org The introduction of silver into a borate glass network can significantly alter its structure and, consequently, its optical behavior. For instance, in silver-doped sodium borate glasses, an increase in silver oxide (Ag₂O) content leads to a more open glass structure, which is evidenced by an increase in molar volume. scirp.orgscirp.org This structural modification also influences the formation of BO₃ and BO₄ groups within the glass. scirp.orgscirp.org

From an optical standpoint, the absorption spectra of these glasses reveal that the optical band gap tends to increase with higher concentrations of Ag₂O. scirp.orgscirp.org Furthermore, the nonlinear optical (NLO) properties of such glasses can be tuned. For example, the Z-scan technique has been used to investigate the NLO characteristics of borate-based glasses doped with silver nanoparticles, demonstrating reverse saturable absorption, which is attributed to two-photon absorption. researchgate.net The size of the silver nanoparticles within the glass matrix, which can be controlled through heat treatment, also plays a crucial role in tuning these optical properties. researchgate.net Research has also explored the effects of co-doping with rare-earth ions, such as Eu³⁺, to further modify the optical response. researchgate.net

| Property | Observation in Silver-Doped Borate Glasses | Reference |

| Molar Volume | Increases with increasing Ag₂O content. | scirp.orgscirp.org |

| Structural Units | Formation of BO₃ and BO₄ groups is influenced by silver oxide addition. | scirp.orgscirp.org |

| Optical Band Gap | Increases with the increase of Ag₂O content. | scirp.orgscirp.org |

| Nonlinear Optical Properties | Exhibit reverse saturable absorption; tunable by nanoparticle size and co-dopants. | researchgate.net |

Applications in Solid-State Batteries and Electrochemical Devices

Research into ternary ionic conducting glass systems, like xAgI–(1 – x)[0.67Ag₂O–0.33B₂O₃], has shown that varying the concentration of AgI can optimize the ionic conductivity. researchgate.net These materials are being investigated as solid electrolytes, which are a critical component of solid-state batteries. researchgate.netmdpi.com The development of these glass electrolytes is a step towards safer and potentially higher energy density power sources. mdpi.com Furthermore, silver is sometimes used as an interlayer in lithium-ion batteries to enhance lithium deposition and alter the kinetic and transport properties of electrodes. acs.org

Catalytic Support and Functionalized Materials

The utility of borate-based materials extends into the realm of catalysis, where they can act as supports for catalytically active nanoparticles.

Hybrid Catalysts Based on Borate-Functionalized Supports and Noble Metal Nanoparticles

Borate-functionalized materials can serve as effective supports for noble metal nanoparticles, creating hybrid catalysts with enhanced stability and activity. rsc.orgrsc.org For instance, cellulose (B213188) nanofibers cross-linked with borate ions have been used as a sustainable support for silver, gold, and platinum nanoparticles. rsc.orgrsc.org This borate functionalization improves the stability of the cellulose nanofiber films, particularly by limiting their solubility in water. rsc.org

The resulting hybrid catalysts have demonstrated high activity in chemical reactions, such as the reduction of 4-nitrophenol. rsc.orgrsc.org The borate species, including bis-chelate and mono-chelate forms, not only cross-link the support material but also modify the microstructure, leading to increased water uptake and enhanced catalytic performance. rsc.org The noble metal nanoparticles are typically highly dispersed on the support, which is crucial for maximizing the catalytically active surface area. scitechdaily.com

Thin Film and Nanoparticle Fabrication via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced techniques for fabricating thin films and nanoparticles with precise control over thickness and morphology. mdpi.comnih.gov These methods are applicable to a wide range of materials, including silver-based structures. mdpi.comnih.govresearchgate.net For the deposition of silver, volatile silver complexes are required as precursors. mdpi.comnih.gov The choice of precursor is critical and must be balanced in terms of volatility, thermal stability, and reactivity. mdpi.comnih.gov

ALD, in particular, is valued for its ability to produce highly conformal coatings on complex, three-dimensional substrates due to its self-limiting surface reactions. veeco.com This precision is essential for creating nanostructures for various applications. veeco.com While specific research on the CVD or ALD of silver metaborate (B1245444) is not extensively detailed in the provided results, the general principles of these techniques are well-established for depositing silver and other metal-containing thin films. mdpi.comnih.govkit.eduwayne.edu

Biomaterials Research (excluding clinical applications)

Borate-based glasses, including those containing silver, are being investigated for their potential in biomaterials research. Borate bioactive glasses are of interest for applications such as bone regeneration and wound healing due to their reactivity and ability to support tissue growth. acs.orgscirp.org

Investigations into Controlled Ion Release from Silver-Doped Borate Matrices

Silver-doped borate bioactive glasses are being extensively studied for their potential in bone repair and tissue engineering. cambridge.orgekb.eg These materials are designed to release silver ions (Ag⁺) in a controlled manner, which provides antibacterial properties without causing harm to surrounding tissues. cambridge.orgnih.gov

The release of silver ions from these matrices is a complex process. Initially, there is a rapid release of Ag⁺, which then slows down as a hydroxyapatite-like layer forms on the glass surface. cambridge.orgrjpbcs.com This layer, which is similar to the mineral component of bone, is crucial for the material's biocompatibility and integration with host tissue. rjpbcs.comscitechnol.com The rate of ion release can be manipulated by altering the composition of the borate glass. scirp.orgscirp.org For instance, studies have shown that the dissolution rate of the glass, and consequently the release of silver ions, can be controlled by varying the concentration of different ions in the glass mixture. scirp.org

Research has demonstrated that scaffolds made from silver-doped borosilicate bioactive glass can sustain the release of silver ions for over eight weeks when immersed in simulated body fluid. cambridge.orgresearchgate.net This prolonged release is critical for preventing bacterial colonization on medical implants. cambridge.orgscirp.org The antibacterial efficacy of these materials has been proven against common bacterial strains like Escherichia coli and Staphylococcus aureus. cambridge.orgresearchgate.net

Table 1: Silver Ion Release from Borate Bioactive Glass Scaffolds

| Time (days) | Cumulative Ag⁺ Release (µg/L) from BG-0.5Ag | Cumulative Ag⁺ Release (µg/L) from BG-1.0Ag |

|---|---|---|

| 1 | ~100 | ~150 |

| 7 | ~250 | ~400 |

| 14 | ~350 | ~550 |

| 28 | ~450 | ~700 |

| 56 | ~500 | ~800 |

Data adapted from studies on Ag₂O-doped borosilicate bioactive glass scaffolds in simulated body fluid. The values are approximate and serve to illustrate the sustained release profile. cambridge.org

Fundamental Chemical Interactions with Biological Analogues (e.g., hydroxyapatite (B223615) formation from a material science perspective)

A key feature of bioactive glasses, including silver-doped borate glasses, is their ability to form a hydroxyapatite (HA) layer on their surface when in contact with bodily fluids. cambridge.orgrjpbcs.com This HA layer is chemically and structurally similar to the mineral phase of bone, which allows the material to bond with skeletal tissue. rjpbcs.comscitechnol.com

The addition of silver to borate glasses does not negatively impact the formation of this crucial HA layer. cambridge.orgresearchgate.net In fact, some studies suggest that borate-based glasses may even form this layer more rapidly than their silicate-based counterparts. rjpbcs.com The formation of HA is a result of the release of calcium and phosphate (B84403) ions from the glass, which then precipitate on the surface. cambridge.orgekb.eg

From a material science perspective, the interaction is as follows: when the silver-doped borate glass is exposed to a physiological environment, an ion exchange process begins. Cations from the glass, such as Ca²⁺ and Na⁺, are released into the surrounding fluid, and H⁺ ions from the fluid are taken up by the glass. This leads to an increase in the local pH, which, along with the released ions, creates conditions favorable for the precipitation of a calcium phosphate layer that eventually crystallizes into hydroxyapatite. rjpbcs.comresearchgate.net The presence of silver ions within this matrix provides the added benefit of localized antibacterial action. ekb.eg

Environmental Chemistry Applications (excluding toxicity)

Beyond biomedical applications, the chemical properties of borate-based materials are being explored for environmental remediation.

Remediation Processes Involving Borate-Based Adsorbents for Silver Capture

While much of the research focuses on the release of silver ions for antimicrobial purposes, the reverse process—the capture of silver ions from contaminated water—is also an area of investigation. Borate-based materials can act as effective adsorbents for heavy metal ions, including silver. researchgate.netresearchgate.net

The porous structure and the chemical composition of borate glasses and ceramics make them suitable for trapping silver ions from industrial wastewater. researchgate.netresearchgate.net The mechanism of adsorption often involves ion exchange and the formation of complexes with functional groups on the surface of the adsorbent material. researchgate.net This provides a potential method for the remediation of water contaminated with silver.

Analytical Chemistry Reagents and Techniques

Silver metaborate and related compounds are also finding use in the field of analytical chemistry, particularly in the development of new sensing and staining methods.

Development of Colorimetric Nanoprobes Utilizing Silver-Borate Interactions

Colorimetric sensors offer a simple and rapid way to detect the presence of specific analytes. Nanoprobes based on silver nanoparticles (AgNPs) are a significant area of research in this field. nih.govmdpi.com The interaction between silver and borate is being harnessed to create these sensitive detection systems.

For example, a colorimetric nanoprobe for the detection of the antibiotic tobramycin (B1681333) has been developed using silver nanoparticles modified with sodium dodecyl sulfate (B86663) in the presence of sodium metaborate. nih.govsemanticscholar.org The interaction between these components causes the nanoparticles to aggregate, resulting in a color change from yellow to purple. nih.gov The intensity of this color change can be measured to determine the concentration of the analyte. nih.gov This principle of aggregation or anti-aggregation of nanoparticles, influenced by the presence of a target molecule and a borate compound, is a promising strategy for developing a wide range of colorimetric sensors. mdpi.com

Table 2: Characteristics of a Silver-Borate Based Colorimetric Nanoprobe

| Parameter | Value |

|---|---|

| Analyte | Tobramycin |

| Nanoparticle | SDS-capped Silver Nanoparticles |

| Key Reagent | Sodium Metaborate |

| Detection Principle | Nanoparticle Aggregation |

| Color Change | Yellow to Purple |

| Detection Limit | 0.5 ng mL⁻¹ |

Data based on the development of a colorimetric nanoprobe for tobramycin detection. nih.gov

Staining Procedures in Chemical Microscopy Utilizing this compound Formulations

This compound plays a crucial role in certain histological staining techniques, most notably in the Grocott's methenamine-silver stain. biotrend.combiognost.com This method is widely used in pathology to visualize fungi, certain pathogens, and basement membranes in tissue sections. biotrend.comutah.edu

The staining procedure involves an oxidation step, followed by incubation in a methenamine-silver-borate solution. biotrend.combiognost.com In this solution, aldehydes, which are formed during the oxidation of carbohydrates in the tissue, reduce the silver ions to metallic silver. biognost.com This results in the deposition of black particles at the site of the reaction, making the target structures visible under a microscope. biotrend.com The borate in the solution acts as a buffer, maintaining the alkaline pH necessary for the reaction to proceed effectively. leicabiosystems.com

Compound Reference Table

Future Research Directions and Emerging Paradigms in Silver Borate Chemistry

Exploration of Novel Synthetic Pathways and Metastable Phases

The synthesis of silver borates is a key area where significant advancements are anticipated. While traditional solid-state reactions and hydrothermal methods have been successful in producing a range of silver borate (B1201080) compounds, the exploration of novel synthetic pathways is crucial for accessing new and potentially metastable phases with unique properties.

Novel Synthetic Routes:

Sol-Gel Synthesis: Modified sol-gel processes are emerging as a promising route for preparing silver-doped borate-based mesoporous bioactive glasses. nih.gov This method allows for greater control over the material's porosity and surface area, which are critical for applications in areas like wound healing. nih.gov

Mild Hydrothermal Methods: These techniques have been successfully employed to synthesize various silver borates with diverse B-O anion groups and frameworks. rsc.org The use of milder conditions can lead to the formation of novel crystalline structures that are not accessible through high-temperature methods. rsc.org

Salt-Inclusion Synthesis: The introduction of heteroanions, such as halides or nitrates, into the borate framework can lead to the formation of new salt-inclusion borates with interesting properties. acs.orgresearchgate.net For instance, the recent discovery of Ag₃B₆O₁₀(NO₃) highlights the potential of this approach. researchgate.net

Redox Transmetallation: The use of silver(I) compounds as reagents for redox transmetallations with elements from groups 12-14 of the periodic table opens up new avenues for the synthesis of complex organometallic silver borate structures. researchgate.net

Metastable Phases:

The exploration of metastable phases in silver borate systems is a frontier of research. Metastable phases can exhibit unique properties that are not present in their stable counterparts. akjournals.comakjournals.com Techniques such as annealing of glass samples above their glass transition temperature can be used to induce crystallization and form these metastable compounds. akjournals.comakjournals.com The study of these phases is crucial for understanding the full spectrum of possibilities within the silver borate system. The ability to form glass phases itself is dependent on the existence of different configurations with small energy differences, which can lead to "intermediate range order" in metastable phases. akjournals.com

Advanced Characterization Techniques for In-Situ Monitoring

To fully understand the formation mechanisms and properties of silver borates, the use of advanced, in-situ characterization techniques is indispensable. These techniques allow researchers to observe the structural and chemical changes that occur during synthesis and under operational conditions.

Key In-Situ Techniques:

X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These techniques are powerful tools for monitoring the structural evolution and chemical state variations during the synthesis of silver borates. researchgate.netorientjchem.org In-situ XRD can track the formation of crystalline phases in real-time, while XAS provides information about the local atomic environment and oxidation state of silver. researchgate.net

Raman and Infrared (IR) Spectroscopy: In-situ Raman and IR spectroscopies are vibrational techniques that can monitor the catalyst and reaction under realistic conditions. researchgate.net They are particularly useful for identifying the types of borate and other functional groups present in the material.